molecular formula C22H18N2O6S2 B2428662 (Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 681815-27-0

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2428662
CAS No.: 681815-27-0
M. Wt: 470.51
InChI Key: WJXTZICLZSQARG-OCKHKDLRSA-N
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Description

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C22H18N2O6S2 and its molecular weight is 470.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S2/c25-20(23-14-4-6-16-18(10-14)30-12-28-16)2-1-7-24-21(26)19(32-22(24)31)9-13-3-5-15-17(8-13)29-11-27-15/h3-6,8-10H,1-2,7,11-12H2,(H,23,25)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXTZICLZSQARG-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that combine benzo[d][1,3]dioxole moieties with thiazolidinone derivatives.

Synthesis Steps:

  • Formation of Thiazolidinone : The initial step involves the synthesis of the thiazolidinone core, which is crucial for the biological activity.
  • Substitution Reactions : Subsequent reactions introduce the benzo[d][1,3]dioxole groups at specific positions to enhance pharmacological properties.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Viability Assays : The compound exhibited IC50 values of 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, indicating potent antiproliferative activity compared to standard drugs like doxorubicin .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Testing Against Bacterial Strains : Similar derivatives have been tested against various bacterial strains, demonstrating effective inhibition .
  • Potential Mechanism : The presence of bulky hydrophobic groups in related compounds may enhance their interaction with microbial membranes, leading to increased antimicrobial efficacy .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anticonvulsant Activity : A related thiazolidinone derivative was tested for anticonvulsant properties using maximal electroshock and pentylenetetrazole models, showing significant activity with minimal neurotoxicity .
  • Antiparasitic Effects : Compounds based on this scaffold have demonstrated activity against Trypanosoma cruzi, suggesting potential applications in treating parasitic infections .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of various precursors. The synthesis typically involves the formation of the thiazolidinone ring, which is crucial for its biological activity. The structural formula can be depicted as follows:

 Z N benzo d 1 3 dioxol 5 yl 4 5 benzo d 1 3 dioxol 5 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl butanamide\text{ Z N benzo d 1 3 dioxol 5 yl 4 5 benzo d 1 3 dioxol 5 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl butanamide}

his compound features a benzo[d][1,3]dioxole moiety that is known for its pharmacological properties.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds similar to (Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide. For instance:

  • Cytotoxicity Studies : Research has shown that derivatives containing benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). For example, one study reported IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, indicating potent anticancer activity compared to standard drugs like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms include inhibition of EGFR (epidermal growth factor receptor) pathways and induction of apoptosis through mitochondrial pathways. The compounds were shown to affect proteins involved in apoptosis such as Bax and Bcl-2 .

Other Therapeutic Applications

Besides its anticancer potential, compounds with similar structures have been explored for various therapeutic applications:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains by inhibiting Mur ligases, which are essential for bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Research indicates that certain derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
Compound CMCF74.52Mitochondrial pathway effects

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of benzo[d][1,3]dioxole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity using the SRB assay across multiple cancer cell lines. The results indicated that several compounds exhibited superior activity compared to doxorubicin, highlighting their potential as novel chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives containing benzo[d][1,3]dioxole moieties. The study demonstrated that these compounds effectively inhibited the growth of specific bacterial strains, suggesting their utility in developing new antibiotics .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis relies on nucleophilic substitution and condensation reactions:

  • Nucleophilic aromatic substitution : Chloromethylbenzodioxole reacts with the thiazolidinone core to form the C–S bond .

  • Knoevenagel condensation : Aldehydes couple to the thiazolidinone scaffold, forming the methylene bridge via a base-catalyzed condensation .

  • Amide coupling : The butanamide group is introduced through standard amide bond formation, possibly using coupling agents like diethylazodicarboxylate and triphenylphosphine .

Key Reaction Conditions

Step Reagents Conditions
Thiazolidinone core formationThiazolidine-2,4-dione, 5-(chloromethyl)benzo[d] dioxole, KFRoom temperature, overnight stirring
Alddehyde couplingAldehydes (e.g., benzo[d] dioxol-5-ylmethylene)Reflux in toluene at 100°C for 30 min
Amide bond formationButanoic acid derivatives, triethylamineMicrowave heating for 2 hours

Research Findings

  • Biological activity : Analogous thiazolidinone derivatives show inhibitory activity against bacterial enzymes like MurD and MurE ligases, suggesting potential antimicrobial applications .

  • Structural diversity : The combination of a thiazolidinone core and benzo[d] dioxole moiety enhances pharmacophoric diversity, likely contributing to broader biological activity .

Challenges and Considerations

  • Stability : The thioxo group (2-thioxothiazolidinone) may require careful handling to avoid degradation.

  • Stereoselectivity : The (Z)-configuration of the methylene bridge is critical and likely controlled by reaction conditions (e.g., refluxing solvents) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone intermediates. Key steps include:

  • Step 1 : Formation of the thioxothiazolidinone core via cyclization of thiourea derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Step 2 : Coupling of the butanamide side chain using carbodiimide-based coupling reagents.
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst concentration). For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability . Reaction monitoring via HPLC or TLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the Z-configuration of the benzylidene group and regiochemistry of the thiazolidinone ring .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity (>95%) is assessed using reverse-phase chromatography with photodiode array detection .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer : Cell viability assays (MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) influence biological interactions and stability?

  • Methodological Answer : The Z-configuration of the benzylidene group enhances π-π stacking with hydrophobic enzyme pockets (e.g., HDACs or kinases). Stability studies (e.g., accelerated degradation in simulated gastric fluid) show that the Z-isomer has a 30% longer half-life than the E-isomer. Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict higher binding affinity for Z-configured analogs .

Q. What strategies can resolve discrepancies in bioactivity data between this compound and structurally similar analogs?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations. For example:

Compound FeatureBiological Activity ShiftReference
Replacement of thioamide with oxazolidinoneLoss of antimicrobial activity
Addition of diethylamino groupEnhanced anticancer potency
  • Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic/steric parameters with activity trends .

Q. Which computational models predict binding affinity to target enzymes like HDACs or kinases?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate interactions with HDAC8 (PDB: 1T69). Focus on hydrogen bonding with the thioxothiazolidinone core and hydrophobic interactions with the benzo[d][1,3]dioxole moiety .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in the enzyme active site (e.g., HDAC1 vs. HDAC6 selectivity) .

Key Notes for Experimental Design

  • Contradiction Analysis : If bioactivity varies between batches, verify stereochemical purity via chiral HPLC and confirm synthetic intermediates using 2D NMR (HSQC, HMBC) .
  • Data Reproducibility : Adopt flow-chemistry platforms for scalable synthesis and minimize human error .

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